(1-cyclopentyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine
Description
Properties
IUPAC Name |
(1-cyclopentylimidazo[1,2-b]pyrazol-6-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4/c12-8-9-7-11-14(5-6-15(11)13-9)10-3-1-2-4-10/h5-7,10H,1-4,8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDMYGXGYCHOUBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=CN3C2=CC(=N3)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy for Imidazo[1,2-b]pyrazole Derivatives
Imidazo[1,2-b]pyrazoles are commonly synthesized through the condensation and cyclization of appropriately substituted pyrazine and imidazole precursors. The synthetic routes often involve:
- Formation of the pyrazole ring via cyclization reactions involving β-diketones or 1,3-dicarbonyl compounds.
- Construction of the imidazo ring fused to the pyrazole by nucleophilic addition and subsequent cyclization.
- Introduction of substituents such as cyclopentyl groups via nucleophilic substitution or addition reactions.
A representative method involves the reaction of N-amino-2-iminopyridines or related intermediates with cyclic β-diketones under oxidative conditions, leading to fused heterocyclic systems with high yields (80–90%).
Specific Preparation of Cyclopentyl-Substituted Imidazo[1,2-b]pyrazoles
The synthesis of cyclopentyl-substituted imidazo[1,2-b]pyrazoles like (1-cyclopentyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine typically follows these key steps:
- Starting materials: Aminopyrazine derivatives or N-amino-2-iminopyridines are reacted with cyclic β-diketones such as 1,3-cyclopentanedione.
- Reaction conditions: The mixture is heated in ethanol with acetic acid under an oxygen atmosphere at elevated temperatures (around 130 °C) for extended periods (e.g., 18 hours).
- Mechanism: The enol form of the cyclic diketone adds nucleophilically to the amino-iminopyridine, followed by oxidative dehydrogenation and cyclization, resulting in the fused imidazo[1,2-b]pyrazole ring system bearing the cyclopentyl substituent.
- Product isolation: Crystallization or filtration yields the target heterocycle, which can be further functionalized to introduce the methanamine group at the 6-position.
This method has been demonstrated to be versatile and environmentally friendly, allowing for the synthesis of various substituted analogues with good yields.
Research Findings and Data Summary
Summary of Key Synthetic Routes
| Route | Description | Advantages | Limitations |
|---|---|---|---|
| Oxidative cyclization of N-amino-2-iminopyridine with cyclic β-diketones | Direct formation of fused heterocycle with cyclopentyl ring | High yield, single-step, environmentally friendly | Requires oxygen atmosphere and elevated temperature |
| Halogenation followed by Pd-catalyzed amination | Enables selective introduction of methanamine | High selectivity, adaptable to various amines | Requires palladium catalysts and careful reaction control |
| Reduction of nitrile intermediates | Straightforward conversion of nitrile to amine | High yield, simple reagents | Nitrile precursor synthesis may be complex |
Chemical Reactions Analysis
Types of Reactions
(1-cyclopentyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding imidazo[1,2-b]pyrazole carboxylic acids.
Reduction: Formation of reduced imidazo[1,2-b]pyrazole derivatives.
Substitution: Formation of substituted imidazo[1,2-b]pyrazole derivatives with various functional groups.
Scientific Research Applications
(1-cyclopentyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of dyes and pigments due to its unique structural properties.
Mechanism of Action
The mechanism of action of (1-cyclopentyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity.
Comparison with Similar Compounds
Functional Group Variation: Methanol vs. Methanamine
This substitution may decrease solubility in aqueous acidic conditions and alter binding interactions in biological systems .
Heterocyclic Core Modification: Pyridazine vs. Pyrazole
The pyridazine analog (CAS 1201597-28-5) replaces the pyrazole ring with a pyridazine system. However, the smaller methyl substituent (vs. cyclopentyl) reduces steric hindrance, possibly improving binding to flat molecular targets .
Substituent Variation: Propargyl vs. Cyclopentyl
The propargyl-substituted analog (CAS 2092038-99-6) replaces the cyclopentyl group with a terminal alkyne. This modification enables click chemistry applications (e.g., copper-catalyzed azide-alkyne cycloaddition) for bioconjugation. However, the linear propargyl group may reduce hydrophobic interactions compared to the bulky cyclopentyl moiety .
Biological Activity
(1-cyclopentyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential clinical applications.
Chemical Structure and Properties
The compound features an imidazo-pyrazole core, which is known for its diverse biological activities. The cyclopentyl group enhances its lipophilicity, potentially improving bioavailability. The structure can be represented as follows:
Research indicates that (1-cyclopentyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine exhibits several mechanisms of action:
- Inhibition of Kinases : The compound has shown inhibitory activity against various kinases involved in signaling pathways related to cancer and inflammation. For example, it targets ERK1/2, AKT, and p38MAPK pathways, which are crucial in cellular proliferation and survival .
- Modulation of Neutrophil Chemotaxis : Studies have demonstrated that this compound can inhibit neutrophil chemotaxis by interfering with intracellular signaling pathways, suggesting a role in managing inflammatory responses .
Efficacy Against Platelet Aggregation
A series of experiments were conducted to evaluate the inhibitory effects of the compound on human platelet aggregation. The results are summarized in Table 1.
| Compound | IC50 (μM) | Inhibition Type |
|---|---|---|
| 1 | <100 | Platelet aggregation |
| 2 | <100 | ROS production |
| 3 | <100 | p38MAPK phosphorylation |
Table 1 : Inhibitory effects of (1-cyclopentyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine on various biological parameters.
Case Study 1: Anti-inflammatory Activity
A study investigated the anti-inflammatory properties of the compound in a murine model of acute inflammation. The administration of (1-cyclopentyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6 levels compared to control groups.
Case Study 2: Cancer Cell Proliferation
In vitro assays were performed using various cancer cell lines to assess the cytotoxic effects of the compound. Results indicated that it effectively reduced cell viability in a dose-dependent manner, particularly in breast cancer and leukemia cell lines.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
